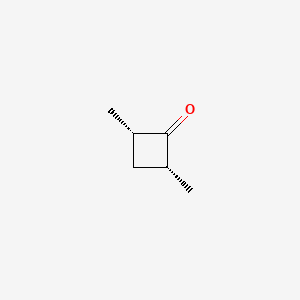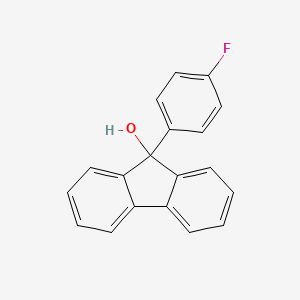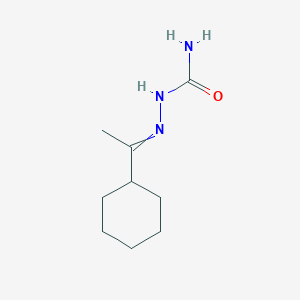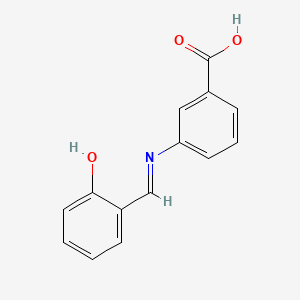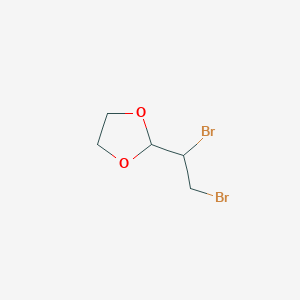
2-(1,2-Dibromoethyl)-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,2-Dibromoethyl)-1,3-dioxolane is an organic compound characterized by the presence of a dioxolane ring substituted with a dibromoethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2-Dibromoethyl)-1,3-dioxolane typically involves the bromination of ethyl-substituted dioxolane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions: 2-(1,2-Dibromoethyl)-1,3-dioxolane undergoes several types of chemical reactions, including:
Substitution Reactions: The dibromoethyl group can participate in nucleophilic substitution reactions, where bromine atoms are replaced by other nucleophiles.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield substituted dioxolanes, while elimination reactions can produce alkenes.
科学研究应用
2-(1,2-Dibromoethyl)-1,3-dioxolane has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel materials with specific properties, such as flame retardants.
Biological Studies: Researchers investigate its potential biological activities and interactions with biomolecules.
Medicinal Chemistry: The compound is explored for its potential therapeutic applications, including as a precursor for drug development.
作用机制
The mechanism of action of 2-(1,2-Dibromoethyl)-1,3-dioxolane involves its interaction with various molecular targets. The dibromoethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction can affect cellular pathways and processes, making the compound of interest in studies related to enzyme inhibition and protein modification.
相似化合物的比较
1,2-Dibromoethane: Similar in structure but lacks the dioxolane ring.
1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane: Contains additional bromine atoms and a cyclohexane ring.
1,2-Dibromo-1-phenylethane: Features a phenyl group instead of a dioxolane ring.
Uniqueness: 2-(1,2-Dibromoethyl)-1,3-dioxolane is unique due to the presence of both the dioxolane ring and the dibromoethyl group, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions, making it a valuable compound in various research and industrial contexts.
属性
CAS 编号 |
5267-72-1 |
|---|---|
分子式 |
C5H8Br2O2 |
分子量 |
259.92 g/mol |
IUPAC 名称 |
2-(1,2-dibromoethyl)-1,3-dioxolane |
InChI |
InChI=1S/C5H8Br2O2/c6-3-4(7)5-8-1-2-9-5/h4-5H,1-3H2 |
InChI 键 |
FBHUUURCMGEUOS-UHFFFAOYSA-N |
规范 SMILES |
C1COC(O1)C(CBr)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


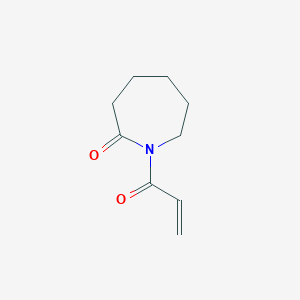
![Spiro[2.5]octa-4,7-dien-6-one](/img/structure/B14750108.png)
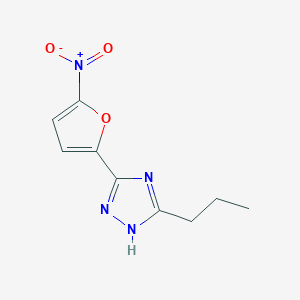
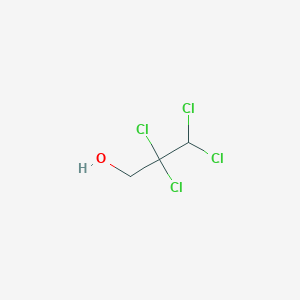


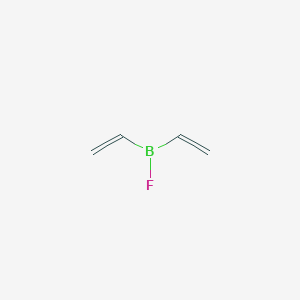
![(1R)-2-[[6-[3-chloro-4-(trifluoromethyl)phenyl]pyrimidin-4-yl]amino]-1-phenylethanol](/img/structure/B14750141.png)

